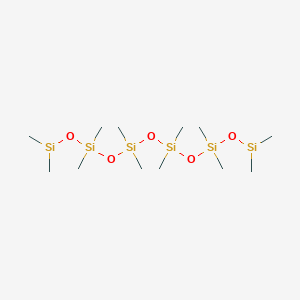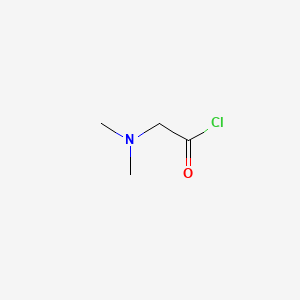
Ethyl 2-(2-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluorophenyl)acetate is an organic compound with the molecular formula C10H11FO2 . It is used as a flavoring agent, fragrance, and intermediate in the production of various derivatives.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-fluorophenyl)acetate can be represented by the InChI code:1S/C10H11FO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 . The compound has a molecular weight of 182.19 g/mol . Physical And Chemical Properties Analysis
Ethyl 2-(2-fluorophenyl)acetate is a liquid at room temperature . It has a molecular weight of 182.19 g/mol . The compound has a flash point of 85 .Aplicaciones Científicas De Investigación
1. Cancer Research and Inhibitor Development
Ethyl 2-(2-fluorophenyl)acetate derivatives have been investigated for their potential in cancer treatment. A study by Riadi et al. (2021) synthesized a derivative using the S-arylation method and found it to exhibit potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound showed promise as an effective anti-cancer agent due to its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases.
2. Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis. Sapnakumari et al. (2014) synthesized a variant of Ethyl 2-(2-fluorophenyl)acetate and characterized it through techniques like FT-IR, UV-Visible, and single-crystal X-ray diffraction. This study aids in understanding the compound's structural and chemical properties.
3. Structural Analysis in Chemistry
Structural analysis of derivatives is crucial for understanding their properties and potential applications. A study by Al-Wahaibi et al. (2018) on adamantane derivatives related to Ethyl 2-(2-fluorophenyl)acetate revealed the effect of fluorine substitution on crystal packing and intermolecular contacts. Such studies are important for the development of new materials and pharmaceuticals.
4. Corrosion Inhibition in Materials Science
Ethyl 2-(2-fluorophenyl)acetate derivatives also find applications in materials science. For instance, Lgaz et al. (2017) explored the inhibition activities of chalcone derivatives on mild steel corrosion. The derivatives showed high inhibition activities and were found to follow the Langmuir adsorption model, indicating their potential use in corrosion prevention.
5. Potential in Nonsteroidal Anti-inflammatory Drugs
In pharmaceutical research, derivatives of Ethyl 2-(2-fluorophenyl)acetate are being explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). Costa et al. (2012) discussed the synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to felbinac, underlining its promise in the treatment of arthritis.
6. Investigation in Anesthetic Agents
The compound's derivatives have been investigated for their anesthetic properties. Zhang et al. (2015) synthesized novel fluorine-substituted phenyl acetate derivatives and found them to exhibit high affinity for GABAA receptors and potential as hypnotic agents.
Safety and Hazards
Ethyl 2-(2-fluorophenyl)acetate is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 2-(2-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWMNCYZASDVSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428834 |
Source


|
| Record name | ethyl 2-(2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
584-74-7 |
Source


|
| Record name | ethyl 2-(2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-fluorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)





